molecular formula C10H11ClN4 B13116789 5-Chloro-6-(piperazin-1-yl)nicotinonitrile

5-Chloro-6-(piperazin-1-yl)nicotinonitrile

Cat. No.: B13116789
M. Wt: 222.67 g/mol
InChI Key: JDIRHSZPPWZEPV-UHFFFAOYSA-N
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Description

5-Chloro-6-(piperazin-1-yl)nicotinonitrile is a pyridine-based compound featuring a nitrile group at position 3, a chlorine atom at position 5, and a piperazine ring at position 6. Piperazine is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and bioavailability through basicity, while the nitrile group acts as a bioisostere for carboxylic acids or amides, influencing reactivity and metabolic pathways . This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzymes.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

5-chloro-6-piperazin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN4/c11-9-5-8(6-12)7-14-10(9)15-3-1-13-2-4-15/h5,7,13H,1-4H2

InChI Key

JDIRHSZPPWZEPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with piperazine. The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions. The product is then purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while cyclization can lead to the formation of fused ring systems.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Chloro-6-(piperazin-1-yl)nicotinonitrile has shown promise as a candidate for developing new therapeutic agents targeting cancer. Its ability to inhibit specific cancer cell lines has been documented, suggesting its role in the development of anticancer drugs. For instance, derivatives of nicotinonitriles have been associated with antiproliferative effects against various tumor types .

Antimicrobial Properties

The compound's structural similarities to other known antimicrobial agents suggest potential efficacy against bacterial and fungal infections. Studies have highlighted the antimicrobial activities of nicotinonitrile derivatives, indicating that modifications to the piperazine or chlorinated pyridine components can enhance their effectiveness against pathogens .

Neurological Applications

The piperazine moiety is prevalent in many neuroactive compounds, contributing to the potential use of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile in treating neurological disorders such as anxiety and depression. Its interaction with neurotransmitter receptors may provide insights into developing new antidepressants or anxiolytics .

Data Table: Comparative Biological Activities

Compound NameActivity TypeObserved Effects
5-Chloro-6-(piperazin-1-yl)nicotinonitrileAnticancerInhibition of cancer cell proliferation
5-Chloro-6-(piperazin-1-yl)nicotinonitrileAntimicrobialBroad-spectrum antibacterial activity
5-Chloro-6-(piperazin-1-yl)nicotinonitrileNeuroactivePotential anxiolytic effects

Case Study 1: Anticancer Activity

In a study focused on the synthesis of nicotinonitrile derivatives, researchers evaluated the cytotoxic effects of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile against various cancer cell lines. The findings demonstrated significant inhibition of cell growth, particularly in breast and lung cancer models, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperazine structure could enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural features and properties of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile and its analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
5-Chloro-6-(piperazin-1-yl)nicotinonitrile (Target) Not Provided C10H10ClN5 Cl, piperazin-1-yl, nitrile 235.45 (calculated) Unsubstituted piperazine; nitrile enhances electrophilicity and stability.
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile 1092352-56-1 C10H6ClF3N2O Cl, cyclopropyl, hydroxy, trifluoromethyl 286.62 Cyclopropyl and CF3 increase lipophilicity; hydroxy improves H-bonding .
Methyl (R)-5-chloro-6-(3-methylpiperazin-1-yl)nicotinate 683244-23-7 C12H16ClN3O2 Cl, 3-methylpiperazine, methyl ester 269.73 Methylpiperazine introduces chirality; ester group may act as a prodrug .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 2640845-93-6 C17H20ClN7 Cl, pyrimidinyl-piperazine, nitrile 357.84 Pyrimidine substituent adds complexity; dimethylamino enhances receptor affinity .
Methyl 5-methyl-6-(4-methylpiperazin-1-yl)nicotinate 1355225-47-6 C12H17N3O2 Methyl ester, 4-methylpiperazine, methyl at pyridine position 5 249.31 Dual methyl groups reduce solubility but improve membrane permeability .

Functional Group Impact on Bioactivity

  • Piperazine Substitution: The unsubstituted piperazine in the target compound offers high basicity, improving solubility in acidic environments (e.g., gastric fluid). In contrast, methyl-substituted piperazines (e.g., 3-methyl in , 4-methyl in ) reduce basicity but may enhance selectivity for specific receptors.
  • Nitrile vs. Ester Groups :

    • Nitriles (target compound) are metabolically stable compared to esters (e.g., ), which may hydrolyze to carboxylic acids in vivo. Nitriles can also act as hydrogen bond acceptors, influencing target binding.
  • Trifluoromethyl and Cyclopropyl Groups: The CF3 group in 1092352-56-1 enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

5-Chloro-6-(piperazin-1-yl)nicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

5-Chloro-6-(piperazin-1-yl)nicotinonitrile has been investigated for various biological activities, including:

  • Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Antitumor Activity

A key area of research has focused on the compound's efficacy against cancer. A study evaluated its cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer). The results are summarized in Table 1.

Cell LineIC50 Value (µM)Reference
HeLa0.99 ± 0.01
MCF-71.5 ± 0.05
NCI-H4602.2 ± 0.10

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in vitro.

The proposed mechanism of action for 5-Chloro-6-(piperazin-1-yl)nicotinonitrile involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Kinase Pathways : The compound may interact with specific kinases involved in cell proliferation and survival, although detailed studies are still required to elucidate these pathways fully.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various pathogens. Preliminary findings suggest that it exhibits moderate activity against Gram-positive bacteria, indicating potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the biological activity of related compounds containing piperazine and nicotinonitrile moieties:

  • Study on GPR39 Agonists : A related piperazine derivative was identified as a promising lead for GPR39 receptor agonists, showcasing good physicochemical properties and cellular permeability .
  • Schistosomicidal Activity : Compounds similar to 5-Chloro-6-(piperazin-1-yl)nicotinonitrile have been evaluated for their effectiveness against Schistosoma mansoni, indicating a broader spectrum of biological activity .

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